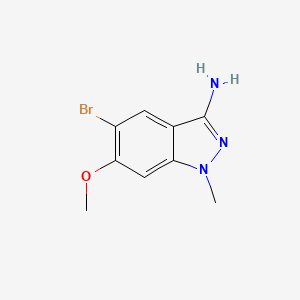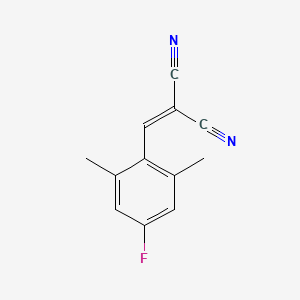
D-Leucine, 2-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is an organic compound with a chiral center, making it optically active This compound is a derivative of amino acids and is known for its unique structural properties, which include an amino group, a hydroxymethyl group, and a methyl group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the production of the desired enantiomer. One common method involves the use of chiral amines in a Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to yield the amino acid.
Another approach involves the asymmetric hydrogenation of α-keto acids using chiral catalysts. This method provides high enantioselectivity and yields the desired (S)-enantiomer of the amino acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid often employs biocatalytic processes using enzymes such as transaminases or amino acid dehydrogenases. These enzymes catalyze the conversion of precursor molecules into the desired amino acid with high specificity and efficiency. The use of biocatalysts is advantageous due to their mild reaction conditions, environmental friendliness, and ability to produce enantiomerically pure compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: The major product is (S)-2-Amino-2-(carboxymethyl)-4-methylpentanoic acid.
Reduction: The major product is (S)-2-Amino-2-(hydroxymethyl)-4-methylpentane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug design.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-methylbutanoic acid: Similar structure but lacks the hydroxymethyl group.
(S)-2-Amino-2-methylbutanoic acid: Similar structure but lacks the hydroxymethyl group and has a different carbon chain length.
(S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid: Similar structure but has a different position of the methyl group.
Uniqueness
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(hydroxymethyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)/t7-/m0/s1 |
Clé InChI |
UKFHHTGBNYQWFD-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)C[C@](CO)(C(=O)O)N |
SMILES canonique |
CC(C)CC(CO)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


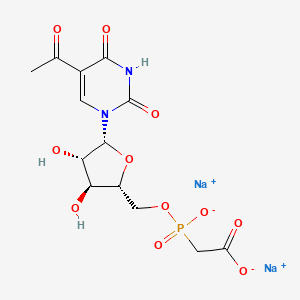
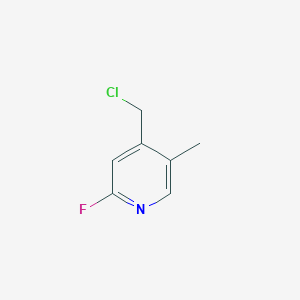
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)

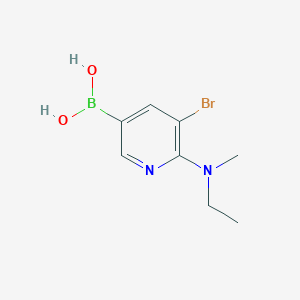
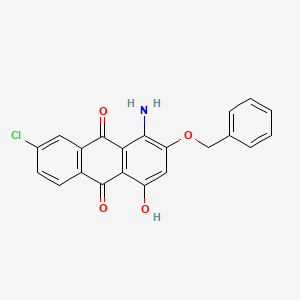

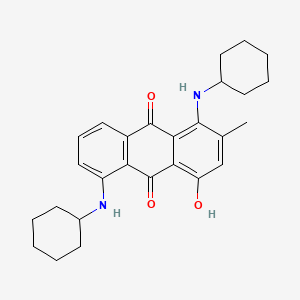
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

